molecular formula C9H12N2 B065161 5-Ethenyl-4,6-dimethylpyridin-2-amine CAS No. 179555-08-9

5-Ethenyl-4,6-dimethylpyridin-2-amine

Cat. No. B065161
M. Wt: 148.2 g/mol
InChI Key: DAOLPFYKXJNTQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethenyl-4,6-dimethylpyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives. It is a yellowish powder that is soluble in organic solvents. This compound has gained significant attention due to its potential applications in various scientific research areas, including medicinal chemistry, biochemistry, and materials science.

Mechanism Of Action

The mechanism of action of 5-Ethenyl-4,6-dimethylpyridin-2-amine is not fully understood. However, studies have shown that it interacts with various enzymes and receptors in the body, including cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB), which are involved in the inflammatory response.

Biochemical And Physiological Effects

Studies have shown that 5-Ethenyl-4,6-dimethylpyridin-2-amine has significant anti-inflammatory and analgesic effects. It has also been shown to possess anti-cancer properties, as it induces apoptosis in cancer cells. Additionally, it has been shown to have antioxidant properties, which may contribute to its potential therapeutic benefits.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 5-Ethenyl-4,6-dimethylpyridin-2-amine in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 5-Ethenyl-4,6-dimethylpyridin-2-amine. One area of research is the development of new synthetic methods for this compound, which may improve its yield and purity. Another area of research is the exploration of its potential applications in materials science, where it may be used as a precursor for the synthesis of novel materials. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic benefits in various disease conditions.
Conclusion:
In conclusion, 5-Ethenyl-4,6-dimethylpyridin-2-amine is a chemical compound that has gained significant attention due to its potential applications in various scientific research areas. Its synthesis method is relatively simple, and it has been extensively studied for its potential therapeutic benefits in medicinal chemistry and biochemistry. While there are limitations to its use in lab experiments, there are several future directions for research on this compound, which may lead to the development of new materials and therapeutic agents.

Scientific Research Applications

5-Ethenyl-4,6-dimethylpyridin-2-amine has been extensively studied for its potential applications in various scientific research areas. One of the major areas of research is medicinal chemistry, where this compound has been shown to possess significant anti-inflammatory and analgesic properties. It has also been studied for its potential use as an anti-cancer agent.

properties

CAS RN

179555-08-9

Product Name

5-Ethenyl-4,6-dimethylpyridin-2-amine

Molecular Formula

C9H12N2

Molecular Weight

148.2 g/mol

IUPAC Name

5-ethenyl-4,6-dimethylpyridin-2-amine

InChI

InChI=1S/C9H12N2/c1-4-8-6(2)5-9(10)11-7(8)3/h4-5H,1H2,2-3H3,(H2,10,11)

InChI Key

DAOLPFYKXJNTQK-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=C1C=C)C)N

Canonical SMILES

CC1=CC(=NC(=C1C=C)C)N

synonyms

2-Pyridinamine,5-ethenyl-4,6-dimethyl-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 10 mL round bottomed flask was added a magnetic stirrer bar, 500 mg (1.2 mmol) of triphenylphosphonium methyl bromide and 137 mg (1.22 mmol) of potassium t-butoxide. The flask is stoppered with a rubber septum, flushed with nitrogen and 5 mL of dry THF was added to the mixture. After stirring at room temperature for 1 h, the solution was cooled to -60° C. and a solution of 170 mg (1.0 mmol) of 5-formyl4,6-dimethyl-2-aminopyridine in 2 mL of THF was added. After stirring for 30 minutes, the solution was warmed to 25° C. and stirred for 1 h. The solvent was removed in vacuo and and the title compound purified by silica gel column chromatography eluted with (methylene chloride/methanol (95:5).
Name
triphenylphosphonium methyl bromide
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
137 mg
Type
reactant
Reaction Step Two
Quantity
170 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

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